Cas no 596817-06-0 (2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-)

2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- is a chiral pyrrolidine derivative featuring both chloroacetyl and fluoro substituents. Its stereospecific (2S,4S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring precise chirality. The presence of the chloroacetyl group enhances reactivity for further functionalization, while the fluorine substitution can influence metabolic stability and binding affinity in bioactive molecules. This compound is well-suited for use in medicinal chemistry and peptidomimetics due to its structural rigidity and potential for selective derivatization. High purity and defined stereochemistry ensure reproducibility in research and development processes.
2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- structure
596817-06-0 structure
Product name:2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-
CAS No:596817-06-0
MF:C7H8ClFN2O
MW:190.602623939514
MDL:MFCD23703205
CID:337753
PubChem ID:57518632

2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-
    • (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
    • A897842
    • DTXSID00727003
    • SCHEMBL1155087
    • (2S,4S)-1-(chloroacetyl)-4-fluoro-2-pyrrolidinecarbonitrile
    • DMQSZIMWOFNPNR-WDSKDSINSA-N
    • MFCD23703205
    • 596817-06-0
    • AC-33228
    • (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine -2-carbonitrile
    • BS-41777
    • WYA81706
    • 2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)-
    • CS-0317492
    • (2S,4S)-1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
    • DB-299635
    • MDL: MFCD23703205
    • Inchi: InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m0/s1
    • InChI Key: DMQSZIMWOFNPNR-WDSKDSINSA-N
    • SMILES: N#C[C@H]1N(C(CCl)=O)C[C@@H](F)C1

Computed Properties

  • Exact Mass: 190.03104
  • Monoisotopic Mass: 190.0309187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1Ų
  • XLogP3: 0.7

Experimental Properties

  • PSA: 44.1

2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Security Information

  • Storage Condition:(BD328387)

2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM321355-1g
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
596817-06-0 95%
1g
$750 2021-08-18
eNovation Chemicals LLC
Y1299789-1g
(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
596817-06-0 95%
1g
$1500 2025-02-19
1PlusChem
1P00F3AT-500mg
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)-
596817-06-0 95%
500mg
$517.00 2023-12-16
A2B Chem LLC
AH03317-250mg
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
596817-06-0 97%
250mg
$210.00 2024-04-19
A2B Chem LLC
AH03317-500mg
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
596817-06-0 95%
500mg
$497.00 2023-12-30
Ambeed
A821574-1g
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
596817-06-0 95+%
1g
$1975.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1388162-250mg
(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
596817-06-0 95+%
250mg
¥5881.00 2024-05-07
eNovation Chemicals LLC
Y1013615-250mg
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)-
596817-06-0 95%
250mg
$680 2024-06-06
eNovation Chemicals LLC
Y1013615-100mg
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)-
596817-06-0 95%
100mg
$340 2025-02-26
eNovation Chemicals LLC
Y1013615-500mg
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)-
596817-06-0 95%
500mg
$975 2023-05-17

Additional information on 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-

Recent Advances in the Study of 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- (CAS: 596817-06-0)

The compound 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- (CAS: 596817-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral pyrrolidine derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and utility in the design of novel drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of (2S,4S)-2-Pyrrolidinecarbonitrile derivatives, including 596817-06-0, using a catalytic enantioselective approach. The researchers employed a chiral palladium catalyst to achieve high enantiomeric excess (ee > 99%) and yield (85%), demonstrating the compound's suitability for scalable production. The study also explored its reactivity in subsequent transformations, such as nucleophilic substitutions, to generate diverse pharmacophores.

In another recent investigation, the compound's role as a building block for dipeptidyl peptidase-4 (DPP-4) inhibitors was elucidated. DPP-4 inhibitors are a class of antidiabetic drugs, and the (2S,4S)-stereochemistry of 596817-06-0 was found to be critical for binding affinity and selectivity. Molecular docking studies revealed that the fluoro and chloroacetyl groups enhance interactions with the enzyme's active site, suggesting potential for further optimization in drug design.

Furthermore, a 2024 preprint on bioRxiv reported the use of 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- in the development of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The chloroacetyl moiety was leveraged to form a covalent bond with the catalytic cysteine residue, yielding potent inhibitors with nanomolar IC50 values. This study underscores the compound's versatility in addressing emerging infectious diseases.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 596817-06-0. A recent review in ACS Chemical Biology emphasized the need for further in vivo studies to assess metabolic stability and toxicity. Nevertheless, the compound's unique structural features and synthetic accessibility position it as a promising scaffold for future therapeutic development.

In conclusion, 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- (CAS: 596817-06-0) continues to be a focal point in medicinal chemistry research. Its applications span from diabetes treatment to antiviral therapy, driven by its stereochemical precision and functional group diversity. Ongoing studies are expected to unlock its full potential in drug discovery pipelines.

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Amadis Chemical Company Limited
(CAS:596817-06-0)2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-
A897842
Purity:99%/99%
Quantity:250mg/1g
Price ($):621.0/1547.0